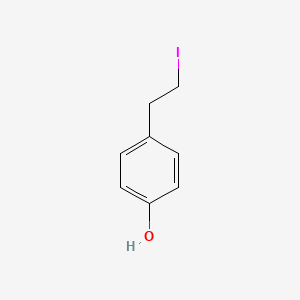

4-(2-Iodoethyl)phenol

Description

4-(2-Iodoethyl)phenol (IUPAC name: 4-(2-iodoethyl)phenol) is an aromatic compound featuring a phenolic hydroxyl group and a 2-iodoethyl substituent on the benzene ring. Its molecular formula is C₈H₉IO, with an average molecular weight of 248.06 g/mol . The compound is synthesized via the reflux of 4-methoxyphenethyl alcohol with 47% hydriodic acid (HI), followed by deprotection to yield the phenol derivative . Key physical properties include a density of 1.632 g/cm³ and a boiling point of 221–222°C .

The iodine substituent confers unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis and medicinal chemistry. For instance, it serves as a precursor for metal salen complexes used in medical technology and has been explored in prodrug systems for targeted cancer therapies .

Properties

CAS No. |

6631-69-2 |

|---|---|

Molecular Formula |

C8H9IO |

Molecular Weight |

248.06 g/mol |

IUPAC Name |

4-(2-iodoethyl)phenol |

InChI |

InChI=1S/C8H9IO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 |

InChI Key |

OGMCDNXCHXQKHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCI)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Ethyl-2-iodophenol

- Structure : Differs in the position of the iodine and ethyl groups (iodine at position 2, ethyl at position 4).

- Properties : Molecular weight = 248.06 g/mol , with a ChemSpider ID of 13250344 .

- Reactivity: The ortho-iodine substitution may sterically hinder nucleophilic attacks compared to the para-substituted 4-(2-Iodoethyl)phenol.

4-[N,N-Bis(2-Iodoethyl)amino]phenol (ZD2767D)

- Structure: Contains a phenol core with a bis(2-iodoethyl)amino group.

- Applications : Used in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) for cancer treatment. It induces apoptosis via bifunctional DNA alkylation, showing comparable efficacy to chlorambucil but with targeted activation .

- Advantage Over 4-(2-Iodoethyl)phenol: The dual iodoethyl groups enhance DNA cross-linking efficiency, improving antitumor potency.

Non-Phenolic Iodoethyl Derivatives

Phenethyl Iodide

Methyl 4-(2-Iodoethyl)benzoate

- Structure : Ester-functionalized derivative (methyl benzoate with a 2-iodoethyl group).

- Synthesis : Prepared via iodination of methyl 4-vinylbenzoate.

- Applications : Intermediate in synthesizing sulfhydryl-modified salicylaldehydes for metal-organic frameworks .

Heteroatom-Substituted Analogues

4-(2-Isothiocyanatoethyl)phenol

4-(2-Aminoethyl)phenol

- Structure: Substitutes iodine with an amino (-NH₂) group.

- Properties: Increased basicity and water solubility due to the amino group .

Comparative Physicochemical Properties

Key Research Findings

ZD2767D in ADEPT Therapy :

- Demonstrated 10-fold lower systemic toxicity than free drugs due to enzyme-targeted activation .

- Induces apoptosis in LoVo tumor cells at equitoxic concentrations comparable to chlorambucil .

4-(2-Iodoethyl)phenol in Material Science: Serves as a precursor for sulfhydryl-functionalized salicylaldehydes, enabling the synthesis of metal salen complexes with applications in medical imaging .

Reactivity Trends :

- Iodoethyl derivatives exhibit higher electrophilicity than chloro- or bromoethyl analogues, enhancing their utility in alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.